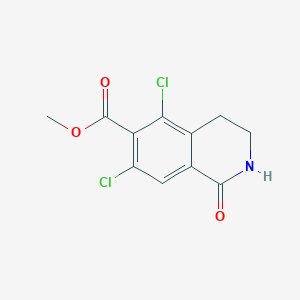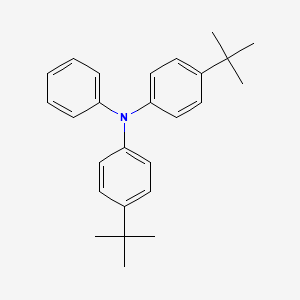
N,N-Bis(4-tert-butylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-tert-butylphenyl)aniline: is an organic compound that belongs to the class of diarylamines. It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are further connected to an aniline core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One of the primary methods for synthesizing N,N-Bis(4-tert-butylphenyl)aniline involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate. This method is preferred due to its simplicity and efficiency.
Acid-Catalyzed Disproportionation: Another method involves the acid-catalyzed disproportionation of N,N-Bis(4-tert-butylphenyl)hydroxylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions:
Reductive Bromination: N,N-Bis(4-tert-butylphenyl)aniline undergoes reductive bromination, where two hydrogens in the ortho positions of the benzene rings are substituted by bromine, resulting in the reduction of hydroxylamine to amine.
Acid-Catalyzed Disproportionation: This compound also undergoes acid-catalyzed disproportionation, leading to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the reduction of aminoxyl compounds.
Bromine (Br2): Used in the reductive bromination process.
Strong Acids (e.g., HCl): Used in the acid-catalyzed disproportionation reactions.
Major Products:
Bis(4-tert-butylphenyl)amine: A major product formed during the acid-catalyzed disproportionation.
Phenoxazine Derivative: Another product formed during the acid-catalyzed disproportionation.
Applications De Recherche Scientifique
Chemistry:
Stabilization of Polymers: N,N-Bis(4-tert-butylphenyl)aniline and its derivatives are used to stabilize polymers, lubricants, and other organic materials.
Photoinitiators: Some derivatives of this compound are used as cationic photoinitiators and photoacid generators.
Biology and Medicine:
- While specific applications in biology and medicine are not extensively documented, the stability and unique properties of this compound make it a potential candidate for various biochemical applications.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Bis(4-tert-butylphenyl)aniline primarily involves its reactivity with various reagents. For instance, during reductive bromination, the compound undergoes a two-electron reduction, where bromine substitutes the hydrogens in the ortho positions of the benzene rings . In acid-catalyzed disproportionation, the compound reacts with strong acids to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative .
Comparaison Avec Des Composés Similaires
N,N-Bis(4-tert-butylphenyl)hydroxylamine: A precursor to N,N-Bis(4-tert-butylphenyl)aniline.
Bis(4-tert-butylphenyl)amine: A product formed during the acid-catalyzed disproportionation of this compound.
Uniqueness: this compound is unique due to its stability and the presence of tert-butyl groups, which enhance its reactivity and make it suitable for various applications in chemistry and industry. Its ability to undergo specific reactions, such as reductive bromination and acid-catalyzed disproportionation, further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C26H31N |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-25(2,3)20-12-16-23(17-13-20)27(22-10-8-7-9-11-22)24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 |
Clé InChI |
NCTROUNQKMTDDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)


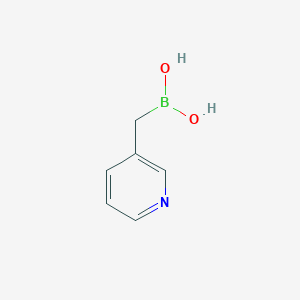
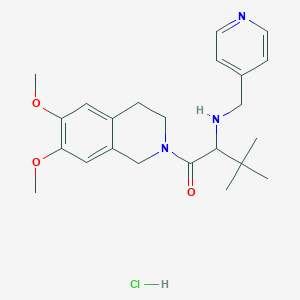
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)

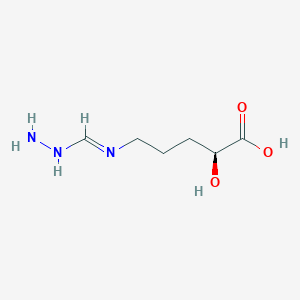
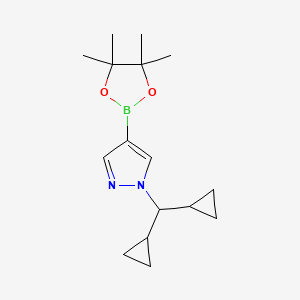
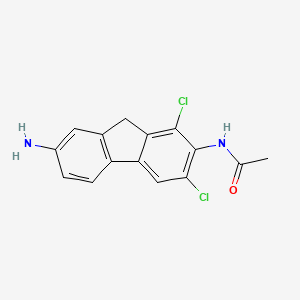
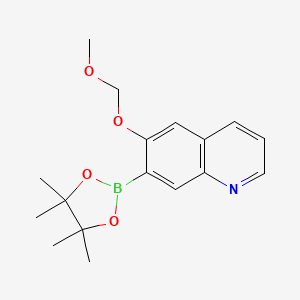
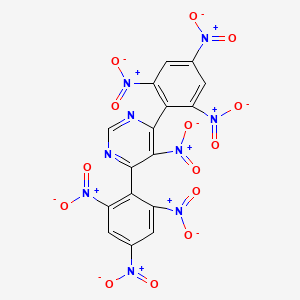
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
